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Compound of Interest

Compound Name: 3-Iodo-4-methoxypyridine

Cat. No.: B1298235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Iodo-4-methoxypyridine is a substituted pyridine derivative of significant interest in

medicinal chemistry and drug development. As a versatile building block, it serves as a key

intermediate in the synthesis of a wide array of more complex molecules with potential

therapeutic applications. The precise structural elucidation of this compound is paramount for

ensuring the integrity and purity of subsequent synthetic products. This technical guide

provides an in-depth overview of the spectroscopic techniques used to characterize 3-Iodo-4-
methoxypyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This document outlines predicted spectral data

based on analogous compounds and provides detailed experimental protocols for acquiring

such data.

Predicted Spectroscopic Data
Due to a lack of publicly available experimental spectra for 3-Iodo-4-methoxypyridine, the

following data tables present predicted values based on the analysis of structurally related

compounds, including various isomers of iodomethoxypyridine and other substituted pyridines.

These tables are intended to serve as a reference for the anticipated spectral characteristics of

the target molecule.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 3-
Iodo-4-methoxypyridine

Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

H-2 8.2 - 8.4 Singlet -

H-5 6.8 - 7.0 Doublet 5.0 - 6.0

H-6 8.1 - 8.3 Doublet 5.0 - 6.0

OCH₃ 3.9 - 4.1 Singlet -

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-
Iodo-4-methoxypyridine

Carbon Predicted Chemical Shift (δ, ppm)

C-2 150 - 155

C-3 90 - 95

C-4 165 - 170

C-5 110 - 115

C-6 150 - 155

OCH₃ 55 - 60

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-
Iodo-4-methoxypyridine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1298235?utm_src=pdf-body
https://www.benchchem.com/product/b1298235?utm_src=pdf-body
https://www.benchchem.com/product/b1298235?utm_src=pdf-body
https://www.benchchem.com/product/b1298235?utm_src=pdf-body
https://www.benchchem.com/product/b1298235?utm_src=pdf-body
https://www.benchchem.com/product/b1298235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (methyl) 2850 - 2960 Medium

C=N stretch 1550 - 1600 Strong

C=C stretch 1450 - 1500 Strong

C-O stretch (aryl ether) 1200 - 1280 Strong

C-I stretch 500 - 600 Medium

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data for 3-
Iodo-4-methoxypyridine

Ion Predicted m/z Relative Abundance

[M]⁺ 235 High

[M-CH₃]⁺ 220 Medium

[M-I]⁺ 108 Medium

[M-OCH₃]⁺ 204 Low

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectroscopic

characterization of 3-Iodo-4-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of the molecule.
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of 3-Iodo-4-methoxypyridine in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 3-Iodo-4-methoxypyridine with approximately 100 mg of dry potassium

bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

IR Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the IR spectrum.

Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Process the spectrum by correcting for the background and identifying the absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

Introduce a small amount of the solid sample directly into the ion source using a direct

insertion probe.

Alternatively, if coupled with gas chromatography (GC-MS), dissolve the sample in a volatile

organic solvent and inject it into the GC.

Mass Spectrum Acquisition:

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

The mass analyzer separates the ions based on their mass-to-charge ratio.
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Detect the ions and generate the mass spectrum.

Identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of 3-Iodo-4-methoxypyridine.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Caption: Workflow for Spectroscopic Characterization.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Iodo-4-
methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298235#spectroscopic-characterization-of-3-iodo-4-
methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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